molecular formula C12H11ClN4O3S B2549485 N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 879860-42-1

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2549485
CAS No.: 879860-42-1
M. Wt: 326.76
InChI Key: ZLQZCHQWQKAOHM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methoxyphenyl group and a triazinyl-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the chloro-methoxyphenyl intermediate: This step may involve the chlorination and methoxylation of a phenyl ring.

    Synthesis of the triazinyl-sulfanyl intermediate:

    Coupling reaction: The final step involves coupling the chloro-methoxyphenyl intermediate with the triazinyl-sulfanyl intermediate under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazine ring or the chloro group, potentially leading to dechlorination or ring reduction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced triazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The chloro-methoxyphenyl group and the triazinyl-sulfanyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-acetamide: Lacks the triazinyl-sulfanyl moiety.

    2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide: Lacks the chloro-methoxyphenyl group.

    N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide: Similar structure but with variations in the triazine ring.

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This unique structure could make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c1-20-9-3-2-7(13)4-8(9)15-11(19)6-21-12-16-10(18)5-14-17-12/h2-5H,6H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZCHQWQKAOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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